Cas no 21083-27-2 (2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide)

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide structure
21083-27-2 structure
Product Name:2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide
CAS No:21083-27-2
Molecular Formula:C12H16N2OS
Molecular Weight:236.333241462708
CID:6138368
PubChem ID:2968548

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide Properties

Names and Identifiers

    • 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide
    • 2-(hydroxymethyl)-N-phenyl-1-pyrrolidinecarbothioamide
    • 1-Pyrrolidinecarbothioamide, 2-(hydroxymethyl)-N-phenyl-
    • 21083-27-2
    • HMS2438C10
    • AKOS022086901
    • CHEMBL1601927
    • SR-01000289267
    • SR-01000289267-1
    • AKOS000495988
    • SMR000200927
    • MLS000582386
    • F1618-0685
    • InChIKey: OJESMJVNEOYCAP-UHFFFAOYSA-N
    • Inchi: 1S/C12H16N2OS/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16)
    • SMILES: N1(C(NC2=CC=CC=C2)=S)CCCC1CO

Computed Properties

  • Exact Mass: 236.09833431g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 236.09833431g/mol
  • Heavy Atom Count: 16
  • Complexity: 241
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • Boiling Point: 373.3±34.0 °C(Predicted)
  • pka: 13.47±0.40(Predicted)
  • Density: 1.278±0.06 g/cm3(Predicted)

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F1618-0685-1mg
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide
21083-27-2 90%+
1mg
$54.0

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